molecular formula C18H21NO2 B253322 3-(benzyloxy)-N,N-diethylbenzamide

3-(benzyloxy)-N,N-diethylbenzamide

Cat. No.: B253322
M. Wt: 283.4 g/mol
InChI Key: NYHUWYFTGOJLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-N,N-diethylbenzamide is a substituted benzamide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position of the benzamide ring and diethyl substituents on the amide nitrogen. This structural motif confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry, particularly in opioid receptor modulation .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N,N-diethyl-3-phenylmethoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-3-19(4-2)18(20)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3

InChI Key

NYHUWYFTGOJLJP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the SNC Series

The SNC series of delta-opioid agonists shares the N,N-diethylbenzamide core but varies in substituents at the 3-position of the benzyl ring:

  • SNC80 : 3-Methoxy substituent.
  • SNC86 : 3-Hydroxy substituent.
  • SNC162: No oxygen substituent (3-phenyl).

Key Findings :

  • Potency and Efficacy: SNC86 (3-hydroxy) exhibits the highest potency and efficacy in vitro (GTPγS binding) and in vivo (antinociception, locomotor stimulation), followed by SNC80 (3-methoxy) and SNC162 (3-phenyl) . The hydroxyl group in SNC86 enhances hydrogen bonding with the delta-opioid receptor, while the methoxy group in SNC80 may introduce steric hindrance or reduced electronic effects .
  • Metabolism : SNC80 is metabolized to SNC86 (3-hydroxy derivative) in vivo, suggesting that its behavioral effects are mediated partly by its active metabolite .
  • Safety : SNC80 and SNC86 show reduced convulsive effects compared to the parent compound BW373U86, highlighting the role of substituents in toxicity profiles .

N,N-Diethyl-3-methylbenzamide (DEET Analogue)

  • Structure : 3-Methyl substituent instead of benzyloxy.
  • Applications : Widely used as an insect repellent (DEET).
  • Comparison :
    • The methyl group increases volatility and reduces receptor affinity compared to the benzyloxy group in 3-(benzyloxy)-N,N-diethylbenzamide, limiting its use in neurological applications .
    • Metabolic pathways involve hydrolysis to benzoic acid and ethylamine, similar to other N,N-diethylbenzamides .

3-Methoxy-N,N-dimethylbenzamide

  • Structure : Methoxy group at the 3-position and dimethyl substituents on the amide nitrogen.
  • Lower molecular weight (179.22 g/mol) may enhance solubility but reduce bioavailability compared to the bulkier benzyloxy derivative .

Hydrazide Derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide)

  • Structure : Benzamide core with hydrazide functional groups.
  • Comparison :
    • Hydrazide derivatives exhibit antimicrobial and anticancer activities, diverging from the opioid receptor focus of this compound .
    • The hydrazide moiety introduces hydrogen-bonding capabilities, which may enhance interactions with enzymes or DNA .

Data Table: Key Properties of Selected Compounds

Compound Name Substituent (3-position) N-Substituents Molecular Weight (g/mol) Key Pharmacological Activity
This compound Benzyloxy Diethyl 297.38 Delta-opioid agonist
SNC80 Methoxy Diethyl 427.55 Delta-opioid agonist
SNC86 Hydroxy Diethyl 413.52 Delta-opioid agonist
N,N-Diethyl-3-methylbenzamide Methyl Diethyl 191.28 Insect repellent
3-Methoxy-N,N-dimethylbenzamide Methoxy Dimethyl 179.22 Not reported (structural)

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